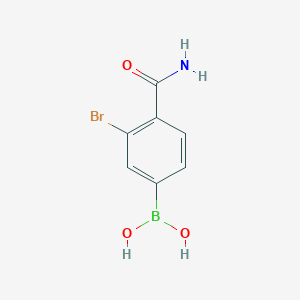

3-Bromo-4-carbamoylphenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates in Modern Organic Chemistry

The significance of arylboronic acids is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the efficient formation of biaryl structures, which are common motifs in many biologically active molecules and functional materials. The reaction's tolerance of a wide variety of functional groups makes arylboronic acids highly valuable starting materials in multi-step syntheses. nih.gov Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a host of other important transformations, including Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and additions to carbonyls and imines. Their ability to be readily synthesized and functionalized further enhances their status as foundational building blocks in the synthetic chemist's toolbox.

Importance of Halogenated and Amide-Substituted Phenylboronic Acids in Chemical Research (e.g., 3-Bromo-4-carbamoylphenylboronic acid)

The introduction of halogen and amide functionalities onto a phenylboronic acid scaffold, as seen in this compound, imparts unique reactivity and allows for sequential, site-selective modifications. The bromine atom serves as a handle for further cross-coupling reactions, while the carbamoyl (B1232498) (amide) group can influence the electronic properties of the molecule and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

This dual functionalization allows for the construction of intricate molecular architectures through a series of orthogonal reactions. For instance, the boronic acid moiety can be utilized in a Suzuki-Miyaura coupling, followed by a subsequent transformation at the bromine-substituted position. This strategic approach is of paramount importance in the synthesis of complex drug candidates and other high-value organic molecules.

Overview of Current Research Trends and Challenges in Boronic Acid Chemistry

Current research in boronic acid chemistry is focused on several key areas. There is a continuous drive to develop more efficient and sustainable catalytic systems for boronic acid reactions, including the use of earth-abundant metals and milder reaction conditions. Another significant trend is the synthesis of novel, highly functionalized boronic acids that provide access to previously unattainable chemical space. The development of boronic acid-based sensors, drug delivery systems, and materials with unique electronic and optical properties also represents a vibrant area of investigation.

Despite the advances, challenges remain. The synthesis of complex, multi-functionalized arylboronic acids can be difficult, often requiring multi-step procedures with careful protection and deprotection of sensitive functional groups. Furthermore, the stability of some boronic acids can be a concern, with protodeboronation (loss of the boronic acid group) being a potential side reaction under certain conditions. Overcoming these challenges is a key focus of ongoing research in the field.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7BBrNO3 |

| Molecular Weight | 243.85 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 1256345-54-6 |

Research Findings on this compound

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor. A common strategy involves the bromination of a suitable benzoic acid derivative, followed by conversion of the carboxylic acid to a primary amide. The final step is the introduction of the boronic acid functionality, often achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. The precise control of reaction conditions is crucial to avoid side reactions and ensure a good yield of the desired product.

Role in Suzuki-Miyaura Coupling

As a substituted arylboronic acid, this compound is a valuable substrate in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety readily participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or vinyl halide. The presence of the bromo and carbamoyl substituents is well-tolerated in this reaction, allowing for the synthesis of complex biaryl structures that can serve as intermediates for more elaborate molecules. The reactivity of the boronic acid can be modulated by the electronic nature of the substituents on the aromatic ring.

Application in the Synthesis of PARP Inhibitors

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations. researchgate.net The core structure of many PARP inhibitors contains a substituted benzamide moiety. This compound serves as a key building block for constructing this core structure. The boronic acid allows for the initial coupling to form the biaryl backbone of the inhibitor, while the bromo and carbamoyl groups are positioned for subsequent modifications to complete the synthesis of the final drug molecule. This highlights the strategic importance of this specific functionalized boronic acid in medicinal chemistry and drug discovery. semanticscholar.org

Properties

IUPAC Name |

(3-bromo-4-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNJOMZGJITWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Organic Synthesis and Chemical Transformations

Utilization as a Pivotal Synthetic Building Block

3-Bromo-4-carbamoylphenylboronic acid serves as a key starting material or intermediate in the synthesis of a variety of organic compounds, particularly in the construction of biaryl structures, which are prevalent in pharmaceuticals and materials science.

The presence of the boronic acid group makes this compound an excellent participant in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an exemplary substrate for this transformation. This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents. tcichemicals.com

Carbon-Carbon Bond-Forming Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Substrate Scope and Functional Group Tolerance with Amide-Bearing Boronic Acids

The presence of the amide (carbamoyl) group on the boronic acid introduces both electronic and steric factors that can influence the course of the Suzuki-Miyaura reaction. Research has shown that amide-bearing boronic acids can successfully couple with a variety of aryl and heteroaryl halides. The reaction generally exhibits good functional group tolerance, allowing for the presence of esters, ketones, and other functionalities on the coupling partners. nih.gov

The following table illustrates the typical scope of the Suzuki-Miyaura coupling of a generic amide-bearing boronic acid with various aryl bromides, highlighting the versatility of this reaction.

| Aryl Bromide Partner | Product | Yield (%) |

| 4-Bromoacetophenone | 4-Acetyl-N-arylbenzamide | 85 |

| 4-Bromobenzonitrile | 4-Cyano-N-arylbenzamide | 88 |

| 1-Bromo-4-methoxybenzene | 4-Methoxy-N-arylbenzamide | 92 |

| 2-Bromopyridine | N-(pyridin-2-yl)arylbenzamide | 75 |

This table presents representative data for illustrative purposes and may not reflect the exact outcomes for this compound without specific experimental validation.

Microwave-Assisted Coupling Methodologies

Microwave-assisted synthesis has become a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. The Suzuki-Miyaura coupling of boronic acids, including those with amide functionalities, is particularly amenable to microwave irradiation. nih.govrsc.orgarkat-usa.org This technique allows for rapid and efficient heating of the reaction mixture, which can overcome activation barriers and drive the reaction to completion in a fraction of the time required by conventional heating methods. durham.ac.uknih.gov

A typical microwave-assisted Suzuki-Miyaura coupling of an aryl bromide with an amide-bearing boronic acid is outlined in the table below.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| 4-Bromoanisole | Amide-phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 10 | 95 |

| 3-Bromopyridine | Amide-phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 15 | 88 |

| 1-Bromo-4-nitrobenzene | Amide-phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 5 | 92 |

This table provides generalized conditions and typical outcomes for microwave-assisted Suzuki-Miyaura reactions and should be considered illustrative.

Recent advancements in catalysis have demonstrated that boronic acids can participate in transition-metal-free arylation and alkenylation reactions. In these reactions, a boron-based catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), facilitates the coupling of unprotected allylic alcohols with boronic acids. nih.gov This methodology offers a more sustainable alternative to traditional transition-metal-catalyzed processes. The reaction proceeds with excellent regioselectivity and tolerates a broad scope of substrates under mild conditions. nih.gov While specific studies on this compound in this context are emerging, the general applicability of boronic acids suggests its potential in such transformations.

Organoboronic acids can also be employed in the catalytic addition to carbonyl compounds, such as aldehydes and ketones, to synthesize secondary and tertiary alcohols. This transformation is typically catalyzed by rhodium or palladium complexes. nih.govorganic-chemistry.org The reaction of an arylboronic acid with an aldehyde, for instance, results in the formation of a benzylic alcohol. The carbamoyl (B1232498) group on this compound would be expected to be compatible with these reaction conditions, allowing for the synthesis of functionalized diaryl or aryl-alkyl carbinols.

Carbon-Heteroatom Bond-Forming Reactions

Arylboronic acids are key substrates for creating bonds between an aromatic carbon and a heteroatom, such as oxygen, a halogen, or a trifluoromethyl group. These transformations, known as ipso-substitutions, involve the cleavage of the C–B bond and its replacement with a new bond at the same position.

Ipso-hydroxylation is a direct method for synthesizing phenols from arylboronic acids. This transformation is significant because phenols are important structural motifs in pharmaceuticals, agrochemicals, and polymers nih.govscispace.com. Traditional phenol synthesis often requires harsh conditions, making the hydroxylation of arylboronic acids an attractive and milder alternative nih.govscispace.com.

The development of environmentally friendly synthetic methods has led to metal-free and photocatalyst-free protocols for the ipso-hydroxylation of arylboronic acids. One such approach utilizes sodium perborate (SPB) as an oxidant in water or even under solvent-free conditions nih.govscispace.comrsc.orgresearchgate.net. This method is highly efficient, with reactions often completing in minutes at room temperature nih.govscispace.comrsc.org. For instance, the conversion of phenylboronic acid to phenol can achieve a 92% yield in just five minutes using water as a solvent nih.govscispace.comrsc.org. The reaction can also be performed by grinding the arylboronic acid with solid SPB, demonstrating its efficacy in a solid-state reaction scispace.com. The proposed mechanism involves a nucleophilic attack of a perborate-derived species on the boronic acid nih.govscispace.comrsc.org.

Another catalyst-free system employs 30% hydrogen peroxide (H₂O₂) as the oxidant arkat-usa.org. This reaction proceeds rapidly at room temperature, affording various phenols in excellent yields, often within one minute, especially when ethanol is used as a co-solvent arkat-usa.org.

Table 1: Metal-Free and Photocatalyst-Free Ipso-Hydroxylation of Arylboronic Acids

| Arylboronic Acid | Oxidant | Solvent/Condition | Time | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Sodium Perborate | Water | 5 min | 92 nih.govscispace.comrsc.org |

| Phenylboronic acid | Sodium Perborate | Solvent-free (grinding) | 10 min | - |

| Phenylboronic acid | Hydrogen Peroxide | Solvent-free | 1 min | 99 arkat-usa.org |

| Various Arylboronic acids | Hydrogen Peroxide | Ethanol (co-solvent) | 1 min | Excellent arkat-usa.org |

Green chemistry principles encourage the use of non-toxic reagents, environmentally benign solvents, and catalyst-free systems to minimize waste. The ipso-hydroxylation of arylboronic acids has been adapted to meet these criteria. Using water as a solvent and oxidants like sodium perborate or hydrogen peroxide exemplifies a green approach nih.govarkat-usa.org. These methods avoid the need for transition metal catalysts, which can be toxic and costly nih.govarkat-usa.org.

The use of peroxodicarbonate, an oxidizer generated electrochemically from aqueous carbonate solutions, has also been reported as a green method for deboronylative hydroxylations in non-toxic solvents researchgate.net. Furthermore, citric acid has been used as a metal-free organocatalyst for ipso-hydroxylation in water with H₂O₂ as the oxidant, providing good to excellent yields rapidly and safely researchgate.net. These strategies highlight a shift towards more sustainable and environmentally responsible chemical synthesis arkat-usa.orgresearchgate.net.

The conversion of the C–B bond to a carbon-halogen bond is a valuable transformation, providing access to aryl halides, which are crucial intermediates in organic synthesis. Transition-metal-free methods for ipso-halogenation have been developed for a range of arylboronic acids nih.gov.

For ipso-bromination and ipso-iodination, N-halosuccinimides like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are effective reagents nih.gov. These reactions tolerate both electron-donating and electron-withdrawing groups on the aromatic ring nih.gov. Another efficient method for bromination uses 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a catalytic amount of sodium methoxide, which gives excellent yields nih.gov. Poly(4-vinyl pyridine) supported bromine and iodine complexes have also been developed as safe and efficient solid reagents for these transformations researchgate.net.

A mild, eco-friendly method for regioselective ipso-chlorination, bromination, and iodination has been developed using N-chlorosuccinimide (NCS) in water with the corresponding sodium halide salt (e.g., NaBr or NaI) nih.gov. This protocol works for both activated and non-activated arylboronic acids, providing good yields and selectivity nih.gov. For example, the bromination of p-methoxyphenylboronic acid resulted in an 89% yield, and iodination gave an 82% yield under these conditions nih.gov.

For ipso-fluorination, the electrophilic fluorinating agent Selectfluor™ is commonly used, often requiring the conversion of the boronic acid to a more stable diethanolamine ester to achieve moderate yields nih.gov.

Table 2: Examples of Ipso-Halogenation of Arylboronic Acids

| Halogenation | Reagent(s) | Substrate Example | Yield (%) |

|---|---|---|---|

| Bromination | NBS | Arylboronic acids | Good nih.gov |

| Iodination | NIS | Arylboronic acids | Moderate to Good nih.gov |

| Bromination | NaBr / NCS in Water | p-Methoxyphenylboronic acid | 89 nih.gov |

| Iodination | NaI / NCS in Water | p-Methoxyphenylboronic acid | 82 nih.gov |

| Iodination | NaI / NCS in Water | m-Nitrophenylboronic acid | 70 nih.gov |

| Fluorination | Selectfluor™ | Arylboronic acid diethanolamine esters | Low to Moderate nih.gov |

The trifluoromethyl (CF₃) group is highly sought after in pharmaceutical and agrochemical design due to its ability to improve metabolic stability, lipophilicity, and binding affinity organic-chemistry.org. A mild and general method for the trifluoromethylation of arylboronic acids has been developed by merging visible-light photoredox catalysis with copper catalysis nih.govnih.gov.

This dual catalytic system uses a ruthenium-based photocatalyst to generate a trifluoromethyl radical from trifluoroiodomethane (CF₃I) under mild conditions nih.gov. This radical is then captured in a copper-catalyzed cross-coupling cycle with the arylboronic acid nih.gov. This method is compatible with a wide array of functional groups, including alcohols, ketones, esters, and amides, and has been successfully applied to electronically diverse aromatic and heteroaromatic substrates nih.govnih.gov. A key advantage is its selectivity; for instance, 4-iodophenylboronic acid undergoes selective trifluoromethylation at the boronic acid site, leaving the aryl iodide intact for subsequent reactions nih.gov. More recent developments include a mild copper-catalyzed trifluoromethylation using YlideFluor as the CF₃ source, which is also compatible with a broad range of functional groups organic-chemistry.org.

Ipso-Hydroxylation to Phenols

Strategic Functionalization through C-H Borylation and Activation

While the reactions above start with an arylboronic acid, C–H borylation is a powerful strategy to synthesize these key intermediates directly from unfunctionalized hydrocarbons rsc.orgrsc.org. This approach, which involves the catalytic conversion of a C–H bond to a C–B bond, has become a fundamental tool in modern synthesis due to its atom economy and efficiency rsc.orgrsc.org.

Transition metal catalysts, particularly those based on iridium, are widely used for C–H borylation rsc.orgnih.gov. The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position of an aromatic ring rsc.org. However, significant progress has been made in developing directed C–H borylation reactions, where a functional group on the substrate guides the catalyst to a specific C–H bond, often at the ortho position rsc.org.

This strategic functionalization allows for the rapid diversification of molecular structures rsc.org. A simple arene can be converted into an arylboronic acid or ester, which then serves as a versatile handle for subsequent cross-coupling reactions (like Suzuki-Miyaura), hydroxylations, or halogenations as described previously. This two-step sequence of C–H borylation followed by functionalization enables the construction of complex molecules from simple precursors, a strategy that has found application in the synthesis of natural products and pharmaceuticals rsc.orgnih.gov.

Engagement in Dynamic Covalent Chemistry and Reversible Click Reactions

This compound is a bifunctional molecule poised for significant applications in the realm of dynamic covalent chemistry (DCC). DCC involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive chemical systems. chemrxiv.org The boronic acid moiety, -B(OH)₂, is the key functional group that enables this compound's participation in a variety of reversible "click" reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. nih.govwikipedia.org The presence of the bromo and carbamoyl substituents on the phenyl ring can modulate the electronic properties and, consequently, the reactivity of the boronic acid group.

Boronic Acid-Mediated Conjugation with Cis-Diols

One of the most well-established reactions in dynamic covalent chemistry is the reversible esterification of boronic acids with cis-diols to form cyclic boronate esters. nih.govnih.gov This reaction is highly dependent on the pH of the solution, with the formation of the boronate ester being more favorable in neutral to basic conditions where the boronic acid exists in its more reactive tetrahedral boronate ion form. researchgate.net The equilibrium can be shifted back towards the free boronic acid and diol under acidic conditions, providing a controllable, stimulus-responsive linkage. manchester.ac.uk

The boronic acid group of this compound can readily engage with molecules containing cis-diol functionalities, such as saccharides, glycoproteins, and catechols. nih.govmanchester.ac.uk This reversible conjugation is fundamental to applications in bioconjugation, self-healing materials, and drug delivery systems. nsf.govnih.gov The kinetics and thermodynamics of this esterification are influenced by several factors, including the pKa of the boronic acid and the diol, as well as steric effects. nsf.gov

| Factor | Description | Effect on Conjugation |

|---|---|---|

| pH | Acidity or basicity of the medium. | Ester formation is favored at neutral to basic pH; hydrolysis is favored at acidic pH. researchgate.net |

| pKa of Boronic Acid | The acid dissociation constant of the boronic acid. | Lower pKa values generally lead to stronger binding at physiological pH. nih.gov |

| Diol Structure | The stereochemistry and electronic nature of the diol. | Cis-diols on a five-membered ring (furanose) or unstrained six-membered rings are preferred. Catechols form highly stable complexes. manchester.ac.uk |

| Solvent | The reaction medium. | Aqueous environments are common, but the polarity of the solvent can influence the equilibrium. researchgate.net |

Exploration of Iminoboronate and Salicylhydroxamic-Boronate Chemistries

Beyond diol conjugation, boronic acids are instrumental in other dynamic covalent reactions, including the formation of iminoboronates and salicylhydroxamic-boronate complexes. nih.govrsc.org

Iminoboronate Chemistry: This chemistry involves the reaction of a boronic acid with a molecule containing both an imine (or a precursor like an amine and a carbonyl) and a nearby nucleophile. chemrxiv.orgresearchgate.net Boronic acids positioned ortho to a carbonyl group, such as 2-formylphenylboronic acid, exhibit significantly enhanced rates of imine formation. nih.govresearchgate.net The boronic acid acts as a Lewis acid catalyst, activating the carbonyl group towards nucleophilic attack. The resulting iminoboronate linkage is dynamic and can be reversed by changes in pH or by the introduction of a competing nucleophile. researchgate.netnih.gov While this compound does not have the ortho-carbonyl structure required for this intramolecular catalysis, it can participate in intermolecular reactions or be incorporated into systems where these functionalities are brought into proximity.

Salicylhydroxamic-Boronate Chemistry: The reaction between phenylboronic acids and salicylhydroxamic acid (SHA) forms a highly stable bicyclic complex. acs.orgnih.gov This interaction is noted for its high association constant at physiological pH, making it a robust linkage for applications like protein immobilization and affinity chromatography. acs.orgacs.org The stability of the phenylboronic acid-salicylhydroxamic acid complex is attributed to the formation of a dative bond between the nitrogen of the hydroxamic acid and the boron atom. acs.org The conjugation is reversible, with dissociation occurring under acidic conditions. nih.gov this compound can be utilized in this chemistry to create stable, yet reversible, bioconjugates.

| Chemistry | Reactants | Key Features | Typical pH for Stability |

|---|---|---|---|

| Boronate Ester Formation | Boronic Acid + cis-Diol | Highly reversible with pH; widely used for saccharide recognition. nih.govresearchgate.net | Neutral to Basic |

| Iminoboronate Formation | ortho-Formyl/Acetyl Phenylboronic Acid + Amine | Rapid, reversible imine formation; catalyzed by the boronic acid. researchgate.netnih.gov | Neutral |

| Salicylhydroxamic-Boronate Complexation | Boronic Acid + Salicylhydroxamic Acid | Forms a highly stable complex; useful for affinity-based applications. acs.orgnih.gov | Neutral to Basic |

Role in Supramolecular Chemistry and Advanced Materials Research

Self-Assembly Processes Driven by Boronate Ester Formation

No specific studies were identified that detail the use of 3-Bromo-4-carbamoylphenylboronic acid in self-assembly processes driven by boronate ester formation. While boronic acids, in general, are known to undergo reversible esterification with diols to drive self-assembly, the specific behavior and application of the bromo- and carbamoyl-substituted variant have not been documented in the contexts below.

Construction of Macrocyclic and Cage Architectures

There is no available research demonstrating the use of this compound as a building block for the construction of supramolecular macrocycles or cage-like architectures.

Development of Controllable Self-Assembled Monolayers and Thin Films

Information on the application of this compound in the formation of self-assembled monolayers (SAMs) or thin films is not available. Research on phenylboronic acid-based SAMs typically focuses on their use in sensors, but specific data for this compound is absent.

Molecular Aggregation of Boronic Acids for Tunable Supramolecular Systems

Specific studies concerning the molecular aggregation properties of this compound and its application in creating tunable supramolecular systems could not be found.

Integration into Polymer and Hydrogel Systems

The integration of this compound into polymer or hydrogel systems has not been described in the available scientific literature. Phenylboronic acids are widely incorporated into polymers to create functional and responsive materials, but examples utilizing this specific derivative are not documented.

Synthesis of Functional Polyesters with Pendant Boronic Acid Moieties

No published methods or studies were found that describe the synthesis of functional polyesters featuring pendant this compound moieties.

Design of Stimuli-Responsive Polymer and Hydrogel Networks

There is no specific research on the design or application of stimuli-responsive polymers or hydrogels that incorporate this compound. The unique effects that the bromo and carbamoyl (B1232498) substituents might impart on the responsiveness of such materials have not been investigated in the available literature.

Incorporation of Boronic Acid Linkers into Supramolecular Matrices

The integration of boronic acid functionalities into larger molecular and supramolecular assemblies is a cornerstone of modern materials design. researchgate.net Boronic acids are particularly valued in supramolecular chemistry because the –B(OH)₂ group can serve as both a hydrogen bond donor and an acceptor, facilitating the formation of complex, ordered structures. nih.gov The primary mechanism for their incorporation into matrices, such as hydrogels, relies on the formation of dynamic boronate ester bonds with molecules containing cis-diol groups. acs.orgrsc.org

This esterification reaction is a reversible process, allowing for the formation and cleavage of cross-links within a polymer network under specific environmental conditions. nih.gov A key advantage of these systems is that the dynamic nature of boronate ester bonds can often be controlled without the need for external catalysts. researchgate.net The equilibrium between the boronic acid and the boronate ester can be influenced by changes in pH or by the presence of competing diol-containing molecules, such as saccharides. rsc.orgnih.gov

For instance, polymers containing an abundance of hydroxyl groups, like polyvinyl alcohol (PVA), can be cross-linked with boronic acids to form hydrogels. researchgate.net The resulting boronate ester linkages give the material unique properties, including viscoelasticity, injectability, and self-healing capabilities, as the bonds can break and reform, allowing the material to repair itself after damage. rsc.orgnih.gov

The substituents on the phenyl ring of a boronic acid linker significantly influence its properties and, consequently, the behavior of the resulting supramolecular matrix. The presence of an electron-withdrawing group, for example, can lower the pKₐ of the boronic acid, enabling the formation of stable boronate esters at or near physiological pH (≈7.4). acs.org In the case of this compound, the bromo and carbamoyl groups would modulate the electronic properties of the boronic acid moiety. Furthermore, the carbamoyl group can participate in hydrogen bonding, potentially improving solubility and stabilizing intermediate structures within the matrix.

Table 1: Properties of Boronate Ester Bonds in Supramolecular Matrices

| Feature | Description | Relevant Stimuli | Potential Application |

|---|---|---|---|

| Bond Type | Dynamic Covalent (Boronate Ester) | pH, Sugars (e.g., Glucose), Redox reactions | Self-healing materials, Sensors rsc.orgnih.gov |

| Formation | Reaction between a boronic acid and a 1,2- or 1,3-diol. rsc.org | Typically favored at pH ≥ pKₐ of the boronic acid. acs.orgnih.gov | Hydrogel formation, Bio-conjugation researchgate.netrsc.org |

| Reversibility | Bonds can break (hydrolyze) and reform, allowing for structural rearrangement. rsc.org | Acidic conditions, presence of competing diols. researchgate.net | Stimuli-responsive drug delivery, Injectable hydrogels nih.gov |

Broader Applications of Boronic Acid Scaffolds in Advanced Materials Science

The versatile reactivity of the boronic acid group has led to its use in a wide array of advanced materials beyond simple hydrogels. Boronic acid derivatives are considered fundamental building blocks for constructing large, functional molecular and supramolecular systems. researchgate.net These scaffolds are integral to the development of materials with tailored mechanical, optical, and biological properties. researchgate.net

One of the most significant areas of application is in the field of sensors . The selective binding of boronic acids to diols allows for the design of sensors that can detect saccharides. rsc.org This is particularly relevant for glucose monitoring, where a material's properties (e.g., color or fluorescence) change in response to glucose concentration, which competes for binding sites within the material's matrix.

In drug delivery , the stimuli-responsive nature of boronate esters is highly advantageous. rsc.orgnih.gov Materials can be engineered to release a therapeutic payload in specific environments. For example, a drug-loaded hydrogel could be designed to dissociate and release its content in the acidic microenvironments characteristic of tumor tissues or in response to the high glucose levels associated with diabetic wounds. researchgate.netsemanticscholar.org

The development of self-healing materials is another major application. Polymers cross-linked by boronate ester bonds can exhibit remarkable self-healing properties. When the material is cut or damaged, the dynamic and reversible nature of the bonds allows them to rearrange and reform across the damaged interface, restoring the material's integrity without external intervention. rsc.org This principle is applied to hydrogels, plastics, and elastomers. rsc.org

Furthermore, boronic acids are crucial in the synthesis of Covalent Organic Frameworks (COFs) . These are highly ordered, porous crystalline polymers with a wide range of potential applications, including gas storage and catalysis. The facility with which boronic acids form strong, stable covalent bonds makes them ideal building blocks for these robust frameworks. nih.gov

Table 2: Applications of Boronic Acid Scaffolds in Advanced Materials

| Application Area | Key Principle | Example |

|---|---|---|

| Sensors | Competitive binding of boronic acids to cis-diols (e.g., glucose). rsc.org | Glucose-responsive materials for diabetes monitoring. acs.orgrsc.org |

| Drug Delivery | pH- or sugar-sensitive cleavage of boronate ester cross-links to release encapsulated drugs. nih.gov | Hydrogels that release anticancer drugs in acidic tumor environments. semanticscholar.org |

| Self-Healing Polymers | Reversible formation and breakage of boronate ester bonds allows for network rearrangement and damage repair. rsc.org | Self-healing hydrogels, elastomers, and plastics for various technological applications. rsc.orgnih.gov |

| Covalent Organic Frameworks (COFs) | Use of boronic acids as nodes to form robust, porous, crystalline polymer networks. nih.gov | Materials for gas separation, storage, and heterogeneous catalysis. nih.gov |

| Biomedical Scaffolds | Formation of dynamic hydrogels for 3D cell culture and tissue engineering. nih.gov | Injectable and printable hydrogels for biofabrication and regenerative medicine. nih.gov |

Mechanistic Investigations and Computational Studies

Computational Chemistry Applications in Boronic Acid Research

Prediction of Reactivity Descriptors and Energetic Landscapes of Reactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity of molecules like 3-Bromo-4-carbamoylphenylboronic acid. By calculating various electronic properties, known as reactivity descriptors, insights into the chemical behavior and stability of the compound can be gained. These descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other global reactivity descriptors that can be calculated include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

While specific DFT studies on this compound are not widely available, research on the closely related analog, (4-Carbamoylphenyl)boronic acid, provides valuable comparative data. dergipark.org.tr A computational analysis of this analog using the B3LYP level of theory with a 6.31G* basis set has been performed, yielding information on its electronic properties. dergipark.org.tr For this compound, the introduction of a bromine atom is expected to influence these descriptors due to its electron-withdrawing nature, likely leading to an increase in the electrophilicity index.

Below is an interactive table showcasing typical reactivity descriptors that can be calculated using DFT. The values presented are illustrative and based on general principles and data from analogous compounds.

| Reactivity Descriptor | Formula | Typical Calculated Value (a.u.) | Significance |

| HOMO Energy (EHOMO) | - | -0.25 to -0.35 | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -0.05 to -0.15 | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.10 to 0.30 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 0.25 to 0.35 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.05 to 0.15 | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 0.15 to 0.25 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 0.05 to 0.15 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | 0.10 to 0.30 | Propensity to act as an electrophile |

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.

The study of energetic landscapes for reactions involving this compound, such as its participation in Suzuki-Miyaura coupling, can also be approached computationally. This involves mapping the potential energy surface of the reaction pathway, identifying transition states, and calculating activation barriers. Such studies provide a detailed, step-by-step understanding of the reaction mechanism, which is invaluable for optimizing reaction conditions and predicting outcomes.

Theoretical Modeling of Spectroscopic Data

Theoretical modeling provides a powerful means to predict and interpret the spectroscopic data of this compound, offering a valuable complement to experimental measurements. Computational methods, primarily DFT, can simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). researchgate.netnih.gov

The theoretical calculation of vibrational spectra (IR and Raman) involves computing the vibrational frequencies and their corresponding intensities. nih.govniscpr.res.in This is achieved by first optimizing the molecular geometry to find its lowest energy conformation and then calculating the second derivatives of the energy with respect to the atomic coordinates. A study on the related compound, 3-bromophenylboronic acid, utilized the B3LYP method with the 6-311++G(d,p) basis set to calculate its vibrational frequencies. researchgate.net The results were then compared with experimental FT-IR and FT-Raman spectra, showing good agreement after the application of a scaling factor to account for anharmonicity and other systematic errors. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, and ¹¹B) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of complex spectra. For phenylboronic acids, computational studies have shown that the presence of different conformers, arising from the rotation of the hydroxyl groups, can influence the calculated spectroscopic parameters. researchgate.net It has also been noted that accurately predicting the chemical shifts of hydroxyl protons can be challenging without explicitly modeling solvent effects. nih.gov

The table below presents hypothetical, yet representative, calculated spectroscopic data for this compound, based on findings for analogous compounds. researchgate.net

| Spectroscopic Data | Parameter | Calculated Value |

| ¹H NMR | δ (ppm) aromatic protons | 7.5 - 8.5 |

| δ (ppm) -B(OH)₂ protons | 8.0 - 9.0 | |

| δ (ppm) -CONH₂ protons | 7.0 - 8.0 | |

| ¹³C NMR | δ (ppm) C-B | 130 - 140 |

| δ (ppm) C-Br | 115 - 125 | |

| δ (ppm) C-C=O | 165 - 175 | |

| Vibrational Frequencies | ν (cm⁻¹) O-H stretch | 3600 - 3700 |

| ν (cm⁻¹) N-H stretch | 3400 - 3500 | |

| ν (cm⁻¹) C=O stretch | 1650 - 1700 | |

| ν (cm⁻¹) B-O stretch | 1350 - 1400 |

Note: These are illustrative values based on computational studies of similar phenylboronic acid derivatives.

Computational Approaches for Acidity Constants and Complexation Thermodynamics

The acidity constant (pKa) is a fundamental property of boronic acids, influencing their solubility, reactivity, and biological activity. Computational methods have emerged as a valuable tool for predicting the pKa of arylboronic acids, though it presents significant challenges. mdpi.com The most common approach involves the use of a thermodynamic cycle that dissects the deprotonation process into gas-phase and solvation energies. nih.gov

The complexation thermodynamics of this compound, for instance with diols to form boronate esters, can also be investigated computationally. These studies would involve calculating the Gibbs free energy of the complexation reaction. DFT calculations can be employed to determine the structures and energies of the reactants, products, and any intermediates or transition states. This allows for the prediction of binding affinities and the thermodynamic stability of the resulting complexes. Such computational insights are crucial for understanding the interactions of boronic acids in various chemical and biological systems.

The table below outlines the key thermodynamic parameters that are calculated in the computational prediction of pKa and complexation thermodynamics.

| Thermodynamic Parameter | Symbol | Computational Method | Relevance |

| Gas-Phase Gibbs Free Energy of Acid | Ggas(HA) | DFT, ab initio | Component of the thermodynamic cycle for pKa |

| Gas-Phase Gibbs Free Energy of Conjugate Base | Ggas(A⁻) | DFT, ab initio | Component of the thermodynamic cycle for pKa |

| Solvation Free Energy of Acid | ΔGsolv(HA) | Continuum Solvation Models (e.g., PCM, SMD) | Accounts for solvent effects on the acid |

| Solvation Free Energy of Conjugate Base | ΔGsolv(A⁻) | Continuum Solvation Models (e.g., PCM, SMD) | Accounts for solvent effects on the conjugate base |

| Gibbs Free Energy of Complexation | ΔGcomplex | DFT, ab initio | Determines the spontaneity and stability of complex formation |

Advanced Characterization Techniques in Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and functional analysis of boronic acids.

Boron-11 (¹¹B) NMR for Acidity and Complexation Studies

Boron-11 (¹¹B) NMR spectroscopy is a highly effective tool for investigating the chemistry of boronic acids. researchgate.net This technique allows for the monitoring of pKa values and binding interactions. nih.govnsf.govresearchgate.net The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, which changes upon interaction with Lewis bases or diols. In its trigonal sp² hybridized state, the boronic acid exhibits a characteristic chemical shift. Upon complexation, which is more favorable at pH levels above the boronic acid's pKa, the boron center transitions to a tetrahedral sp³ hybridized state, resulting in a distinct upfield shift in the ¹¹B NMR spectrum. nih.govnsf.govresearchgate.net This phenomenon makes ¹¹B NMR an invaluable method for studying the acidity and the thermodynamics of complexation of phenylboronic acids. nih.govnsf.gov

The formation of a boronate ester through reaction with a 1,2-diol leads to a change in the boron's geometry from trigonal to tetrahedral, which is readily observable by a significant upfield shift in the ¹¹B NMR spectrum. researchgate.net This technique is not only qualitative but can also be used quantitatively to determine binding affinities and reaction kinetics. researchgate.net

| Boron State | Hybridization | Typical ¹¹B Chemical Shift (ppm) |

| Boronic Acid | sp² (trigonal) | ~22.2 |

| Boronate Ester | sp³ (tetrahedral) | ~12.8 |

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the molecular structure of compounds like 3-Bromo-4-carbamoylphenylboronic acid. These techniques provide detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons would appear as distinct signals with specific splitting patterns, dictated by their positions relative to the substituents. The amide protons of the carbamoyl (B1232498) group would also be visible, often as a broad signal.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are powerful for identifying functional groups within a molecule.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy for Functional Group Analysis

FT-IR and FT-Raman are complementary techniques that probe the vibrational modes of a molecule. FT-IR is based on the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, characteristic vibrational bands would be expected for the boronic acid group (B-O-H and B-O stretching), the carbamoyl group (N-H and C=O stretching), and the substituted phenyl ring (C-Br, C-H, and C=C stretching). Studies on similar molecules, such as 3-bromophenylboronic acid, have utilized these techniques to assign specific vibrational modes. researchgate.net For example, the C-B stretching mode for 3-bromophenylboronic acid has been identified at 1339 cm⁻¹ in the FT-IR spectrum. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching | 3200-3600 |

| N-H (Amide) | Stretching | 3100-3500 |

| C=O (Amide) | Stretching | 1640-1680 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| B-O | Stretching | 1300-1400 |

| C-B | Stretching | ~1339 |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Mechanism Investigation

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed on rough metal surfaces or nanoparticles. wikipedia.orgyoutube.com The enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org SERS is particularly useful for studying the adsorption behavior and orientation of molecules on surfaces. researchgate.net

The enhancement in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. olemiss.edu The electromagnetic effect is due to the excitation of surface plasmons on the metal surface, which creates a large local electric field. youtube.comolemiss.edu The chemical effect involves a charge-transfer mechanism between the adsorbed molecule and the metal surface. wikipedia.orgmdpi.com

For this compound, SERS can provide insights into how the molecule interacts with a metal surface, which is crucial for applications in sensor development. nih.govresearchgate.net By analyzing which vibrational modes are enhanced, one can deduce the orientation of the molecule on the surface. For example, a strong enhancement of the boronic acid vibrational modes would suggest that the molecule binds to the surface via this group.

Surface-Sensitive and Morphological Characterization Methods

Understanding the surface properties and morphology of boronic acids is critical for their application in areas such as sensors and materials science.

Various techniques are employed to characterize the surface and morphology of materials. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of materials, respectively. These methods have been used to characterize boronate affinity materials, revealing information about their porosity and surface area. mdpi.com Atomic Force Microscopy (AFM) can provide high-resolution images of surfaces and has been used to study the film morphology of boronic acid-modified materials. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface. This technique is valuable for confirming the presence and chemical environment of boron and other elements in functionalized materials.

| Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle size |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging, film morphology |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of surface atoms |

Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Formation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. wikipedia.orgazooptics.comazooptics.com It operates by scanning a sharp tip attached to a cantilever across a sample surface. The forces between the tip and the sample lead to the deflection of the cantilever, which is monitored by a laser beam reflected onto a photodiode. wikipedia.orgazooptics.com This technique is particularly well-suited for characterizing the formation and properties of self-assembled monolayers (SAMs) of molecules like this compound on various substrates.

The functional groups of this compound, namely the boronic acid, carbamoyl, and bromo groups, can influence its self-assembly behavior. The boronic acid moiety can form covalent bonds with diol-containing surfaces or engage in hydrogen bonding, while the carbamoyl group can also participate in hydrogen bonding interactions. These interactions can drive the formation of ordered monolayers.

AFM can be employed to visualize the topography of these monolayers, revealing information about their packing density, domain formation, and the presence of any defects. azooptics.com Furthermore, by operating in force spectroscopy mode, AFM can probe the mechanical and chemical properties of the monolayer surface. wikipedia.org The interaction forces between the AFM tip (which can be functionalized with specific chemical groups) and the monolayer can provide insights into properties such as adhesion and surface energy. aps.orgutexas.edu For instance, changes in surface forces can be discerned when the terminal group of a monolayer is altered. aps.org

Interactive Data Table: Hypothetical AFM Surface Roughness Analysis of a this compound Monolayer

Below is a hypothetical data table illustrating the kind of quantitative surface roughness parameters that could be obtained from an AFM analysis of a self-assembled monolayer of this compound on a gold substrate.

| Parameter | Value | Description |

| Sa (Arithmetic Mean Roughness) | 0.35 nm | The average deviation of the surface height from the mean plane. |

| Sq (Root Mean Square Roughness) | 0.42 nm | The standard deviation of the surface height. |

| Sz (Maximum Height) | 2.1 nm | The vertical distance between the highest and lowest points on the surface. |

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. It works by scanning a focused beam of electrons onto the sample surface, and the resulting interactions produce various signals that can be detected to form an image. These signals include secondary electrons, backscattered electrons, and characteristic X-rays, which provide information about the sample's surface topography, composition, and crystallography.

In the context of this compound, SEM would be invaluable for examining the morphology of the bulk material, such as powders or crystals. nih.gov The images obtained can reveal details about particle size, shape, and distribution. nih.gov For instance, SEM analysis can distinguish between amorphous and crystalline structures based on the particle morphology. nih.govnih.gov

Furthermore, if this compound is used to functionalize other materials, such as nanoparticles or polymers, SEM can be used to visualize the resulting changes in surface morphology. nih.govresearchgate.net For example, the formation of boronic-imine structured compounds has been characterized using SEM, revealing surface morphologies described as resembling shredded leaf pieces or crumbled rocks. nih.gov

Interactive Data Table: Hypothetical SEM Morphological Features of this compound Crystals

This table presents hypothetical morphological data that could be obtained from SEM analysis of crystalline this compound.

| Feature | Observation |

| Crystal Habit | Prismatic |

| Average Crystal Size | 50 µm |

| Surface Texture | Smooth facets with some step-growth features |

| Agglomeration | Minor agglomeration of smaller crystallites |

Surface Plasmon Resonance (SPR) for Molecular Recognition Dynamics

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular interactions in real-time without the need for labeling. nih.govyoutube.comyoutube.comyoutube.com It is based on the phenomenon of surface plasmon excitation at the interface of a thin metal film (typically gold) and a dielectric medium. youtube.com The binding of molecules to a ligand immobilized on the sensor surface causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle of the reflected light. youtube.comyoutube.com

Boronic acids, including phenylboronic acid derivatives, are well-known for their ability to form reversible covalent bonds with cis-diols, which are present in carbohydrates and glycoproteins. nih.govmdpi.com This interaction makes SPR an ideal technique for studying the molecular recognition dynamics of this compound with various biologically relevant molecules. nih.govnih.gov

By immobilizing this compound on an SPR sensor chip, its interaction with different analytes containing cis-diol functionalities can be monitored. mdpi.comresearchgate.net The resulting sensorgram provides real-time data on the association and dissociation of the analyte, from which kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined. These parameters provide quantitative information about the affinity and stability of the interaction. The pH of the solution is an important factor influencing the formation of the complex between phenylboronic acid and the diol. nih.gov

Interactive Data Table: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Glycoprotein

This table illustrates the type of kinetic and affinity data that can be obtained from an SPR experiment studying the interaction between immobilized this compound and a glycoprotein analyte.

| Parameter | Value | Unit | Description |

| kₐ (Association Rate Constant) | 2.5 x 10⁴ | M⁻¹s⁻¹ | The rate at which the glycoprotein binds to the immobilized boronic acid. |

| kₔ (Dissociation Rate Constant) | 5.0 x 10⁻³ | s⁻¹ | The rate at which the glycoprotein-boronic acid complex dissociates. |

| K₋ (Equilibrium Dissociation Constant) | 2.0 x 10⁻⁷ | M | The ratio of kₔ to kₐ, indicating the affinity of the interaction (a lower K₋ indicates higher affinity). |

X-ray Diffraction (XRD) for Crystalline Structure and Material Integrity

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mdpi.com When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms, their chemical bonds, and other structural information can be determined. mdpi.com

For a compound like this compound, single-crystal XRD would be the definitive method to elucidate its precise molecular geometry and intermolecular interactions in the solid state. mdpi.com The analysis would reveal bond lengths, bond angles, and torsion angles, providing a detailed understanding of the molecule's conformation. Furthermore, XRD can identify and characterize hydrogen bonding networks and other supramolecular assemblies, which are crucial for understanding the material's properties. researchgate.net Phenylboronic acids often form dimers in the solid state through hydrogen bonding between their boronic acid groups. researchgate.netrsc.org

Powder XRD can be used to assess the material's integrity, purity, and polymorphism. Each crystalline phase of a compound produces a unique diffraction pattern, allowing for phase identification and quantification.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical set of crystallographic data that could be obtained from a single-crystal XRD analysis of this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 980.1 |

| Z | 4 |

In-line and Real-time Analytical Techniques for Reaction Monitoring in Flow Systems

In-line and real-time analytical techniques are essential for monitoring the progress of chemical reactions as they occur, providing immediate feedback on reaction kinetics, conversion, and the formation of intermediates and byproducts. ubc.ca These methods are particularly valuable in flow chemistry systems, where continuous processing requires constant monitoring and control.

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, real-time monitoring can be achieved using various spectroscopic and chromatographic techniques. ubc.carsc.org The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds, and understanding its mechanism and kinetics is of significant interest. ubc.ca

High-Performance Liquid Chromatography (HPLC) can be coupled with a reaction system to provide on-line analysis of the reaction mixture. wur.nl A method for the selective on-line detection of boronic acids in HPLC eluates involves a post-column reaction with alizarin to form fluorescent complexes. wur.nl This approach allows for the specific monitoring of the consumption of the boronic acid starting material and the formation of the product. wur.nl

Spectroscopic techniques such as UV-Vis, infrared (IR), and Raman spectroscopy can also be used for in-line monitoring. These methods can provide real-time information about the concentration of reactants and products by measuring changes in their characteristic absorption or scattering signals. For boronic acid reactions, ¹¹B NMR spectroscopy is a particularly useful tool for monitoring the interconversion between boronic acids and their derivatives. mdpi.comnih.gov

Interactive Data Table: Comparison of In-line Analytical Techniques for Monitoring a Reaction of this compound

This table compares different in-line and real-time analytical techniques that could be applied to monitor a chemical reaction involving this compound.

| Technique | Information Provided | Advantages |

| On-line HPLC with Post-Column Derivatization | Quantitative concentration of boronic acid and other components over time. | High selectivity for boronic acids, provides separation of reaction components. |

| In-situ ¹¹B NMR Spectroscopy | Real-time monitoring of the boron-containing species (boronic acid, boronate esters). | Provides direct information on the chemical environment of the boron atom. |

| In-situ FT-IR/Raman Spectroscopy | Changes in functional groups, providing information on reactant consumption and product formation. | Non-invasive, can be used in a wide range of reaction conditions. |

Conclusion and Future Research Directions

Summary of Key Research Advancements Pertaining to 3-Bromo-4-carbamoylphenylboronic acid and its Analogues

Research centered on this compound and its analogues has primarily highlighted their utility as highly functionalized intermediates in organic synthesis. The key advancement lies in the strategic use of their multifunctional nature—possessing a boronic acid group for coupling reactions, a bromine atom for further functionalization, and a carbamoyl (B1232498) group to modulate electronic properties and solubility.

These molecules are particularly valuable in the construction of complex organic scaffolds, often destined for evaluation in medicinal chemistry. Their principal application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety serves as a cornerstone for forming new carbon-carbon bonds. The presence of the bromine atom on the same aromatic ring offers a secondary reaction site for sequential cross-coupling, allowing for the controlled and regioselective synthesis of elaborate biaryl and polyaryl structures. This dual reactivity is a significant advantage in building molecular libraries for drug discovery. mdpi.comresearchgate.net

For instance, analogues of this compound are used to synthesize derivatives of various heterocyclic systems. In a typical reaction, the arylboronic acid is coupled with a halogenated heterocycle to forge a new aryl-heteroaryl bond, a common motif in pharmacologically active compounds. mdpi.com The carbamoyl group, meanwhile, can influence the molecule's reactivity and physical properties and provides a site for potential hydrogen bonding interactions within biological targets.

| Arylboronic Acid | Coupling Partner | Catalyst System | Product Type | Reported Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Arylated pyrazine (B50134) carboxamide | 60-85% |

| 4-Methoxyphenylboronic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Arylated pyrazine carboxamide | 60-85% |

| Thiophene-2-boronic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pd(PPh₃)₄ / K₃PO₄ | Heteroarylated pyrazine carboxamide | 60-85% |

Data in this table is representative of typical Suzuki reactions involving analogues and similar structures as reported in synthetic chemistry literature. mdpi.com

Emerging Research Avenues in Advanced Arylboronic Acid Chemistry

The field of arylboronic acid chemistry is rapidly advancing beyond traditional cross-coupling reactions. Several emerging research avenues are expanding the synthetic toolkit and enabling novel molecular transformations.

One of the most significant trends is the development of transition-metal-free functionalization methods. nih.gov While palladium-catalyzed reactions are robust, concerns about cost and metal contamination have spurred research into alternative activation strategies. These methods often employ strong bases, electrophilic reagents, or carbocatalysts like graphite (B72142) to transform the C–B bond into C–O, C–N, and C–X (halogen) bonds, providing direct access to phenols, anilines, and haloarenes without the need for a metal catalyst. nih.govrsc.org

Another burgeoning area is photoredox catalysis , which uses visible light to generate radical species from arylboronic acids under exceptionally mild conditions. nsf.govnih.govrsc.org This approach allows for reactions such as aerobic hydroxylation to form phenols, and deborylation deuteration using D₂O, offering a gentle method for late-stage isotopic labeling of complex molecules. nsf.govacs.org The ability to use light as a reagent-free energy source represents a significant step towards more sustainable chemical synthesis.

Furthermore, research is focusing on the synthesis and application of novel borinic acid derivatives and more complex boron-containing heterocycles. nih.gov These efforts aim to create new building blocks with unique electronic and steric properties for use in materials science and medicinal chemistry.

| Research Avenue | Description | Key Advantages | Example Transformation |

|---|---|---|---|

| Transition-Metal-Free Functionalization | Conversion of the C-B bond to C-Heteroatom bonds without metal catalysts, often using carbocatalysts or specific reagents. nih.govrsc.org | Avoids metal contamination, lower cost, sustainable. | Arylboronic acid → Phenol |

| Photoredox Catalysis | Uses visible light and a photocatalyst to activate arylboronic acids via single-electron transfer, generating aryl radicals. nsf.govnih.gov | Extremely mild conditions, high functional group tolerance, sustainable energy source. | Arylboronic acid → Aryl radical intermediate |

| Synergistic Catalysis | Combines photoredox catalysis with other catalytic modes (e.g., Lewis base, thiol catalysis) to achieve novel reactivity. acs.org | Enables challenging transformations under mild conditions. | Arylboronic acid → Deuterated arene |

Interdisciplinary Research Prospects for Arylboronic Acids with Complex Functional Architectures

The true potential of arylboronic acids with complex functional architectures, such as this compound, is realized at the intersection of chemistry, biology, and materials science. Their carefully arranged functional groups make them ideal candidates for a range of interdisciplinary applications.

In materials science , the boronic acid moiety is exploited for its ability to form reversible covalent bonds with diols. This property is the foundation for creating stimuli-responsive materials, such as "smart" hydrogels that can change their properties in response to the presence of saccharides (like glucose) or changes in pH. rsc.org These materials have potential applications in targeted drug delivery and tissue engineering. The additional functional groups on the aryl ring can be used to tune the mechanical properties of the polymer network or to attach other active molecules.

In chemical biology and diagnostics , functionalized arylboronic acids are central to the design of fluorescent sensors and probes. nih.govrsc.orgbirmingham.ac.uk The interaction between the boronic acid and biological diols (e.g., on the surface of glycoproteins or in simple sugars) can be designed to trigger a change in fluorescence, allowing for the detection and quantification of important biomarkers. nih.govresearchgate.net The complex architecture allows for the integration of a fluorophore, a binding site (the boronic acid), and other groups that can modify solubility and selectivity, making these sensors highly versatile for applications in medical diagnostics.

Finally, in drug discovery , these molecules continue to serve as foundational scaffolds. mdpi.comnih.gov The first FDA-approved boronic acid-containing drug, Bortezomib, demonstrated the therapeutic potential of this class of compounds. nih.govnih.gov Molecules like this compound provide a template from which new generations of inhibitors for enzymes such as proteasomes or β-lactamases can be developed. The ability to systematically and independently modify the three functional sites on the molecule is crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 3-Bromo-4-carbamoylphenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic acid group’s reactivity with aryl halides. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃), and solvents like THF or dioxane .

- Optimization : Reaction yields depend on catalyst loading (1–5 mol%), temperature (60–100°C), and stoichiometric ratios of reactants. For example, excess boronic acid (1.2–1.5 eq) improves coupling efficiency with brominated partners .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with PubChem data (e.g., DTXSID90584480) to validate aromatic proton environments and boronic acid functionality .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C₇H₆BBrNO₃: theoretical 259.94 g/mol).

- FT-IR : Identify B-O (∼1340 cm⁻¹) and carbamoyl N-H (∼3300 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies address low reactivity or side reactions during Suzuki-Miyaura coupling involving this compound?

- Challenge : Steric hindrance from the carbamoyl group may reduce coupling efficiency.

- Solutions :

- Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.

- Employ microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Pre-functionalize the boronic acid via pinacol ester protection to enhance stability under basic conditions .

Q. How do researchers reconcile contradictory spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

- Case Study : If NMR suggests a planar structure but X-ray reveals torsional strain, perform DFT calculations to model electronic environments. Cross-validate with 2D NMR (e.g., NOESY) to assess spatial proximity of substituents .

- Table : Example data comparison for a derivative:

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.8 (d, J=8 Hz) | Aromatic H meta to B(OH)₂ |

| X-ray | Dihedral angle = 15° | Non-planar carbamoyl group |

| DFT | Energy minimum at 10° | Confirms slight distortion |

Q. What role does the carbamoyl group play in modulating biological activity in drug discovery applications?

- Mechanistic Insight : The carbamoyl group enhances hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets).

- Experimental Design :

Synthesize analogs with/without carbamoyl substitution.

Test inhibitory activity via enzymatic assays (IC₅₀).

Perform molecular docking to map binding interactions (e.g., using AutoDock Vina) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Boronic acids may release boric acid upon hydrolysis, which is toxic to mucous membranes.

- Precautions :

- Use fume hoods for synthesis/purification.

- Wear nitrile gloves and safety goggles.

- In case of inhalation, move to fresh air and seek medical attention .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

- Techniques :

- Recrystallization : Use ethanol/water (7:3 v/v) at 0–4°C.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient .

Data Contradiction Analysis

Q. Why might catalytic systems effective for similar bromophenylboronic acids fail with this compound?

- Root Cause : The electron-withdrawing carbamoyl group reduces electron density at the boron center, slowing transmetallation.

- Mitigation :

- Switch to electron-rich catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Add KI (1 eq) to solubilize palladium intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.